Thermal Stability: Melting Point Comparison with 5-Carbamoyl Analog
The compound exhibits a melting point of 164 °C, which is 28-30 °C lower than the structurally simpler 5-carbamoyl-2-fluorophenylboronic acid (CAS 874289-39-1) . This reduced melting point correlates with the presence of the bulky, hydrophobic cyclohexyl group, which disrupts crystal packing relative to the primary amide analog.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 164 °C |
| Comparator Or Baseline | 5-Carbamoyl-2-fluorophenylboronic acid (CAS 874289-39-1): 192-194 °C |
| Quantified Difference | 28-30 °C lower |
| Conditions | Solid state, standard atmospheric pressure (vendor-reported data) |
Why This Matters
A lower melting point often indicates improved solubility in organic solvents, a critical factor for efficient cross-coupling reactions, and provides a simple identity verification metric.
